N-(3-bromophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
CAS No.: 1223895-92-8
Cat. No.: VC7227586
Molecular Formula: C20H20BrN3OS2
Molecular Weight: 462.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1223895-92-8 |
|---|---|
| Molecular Formula | C20H20BrN3OS2 |
| Molecular Weight | 462.42 |
| IUPAC Name | N-(3-bromophenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C20H20BrN3OS2/c21-14-6-4-7-15(12-14)22-17(25)13-27-19-18(16-8-5-11-26-16)23-20(24-19)9-2-1-3-10-20/h4-8,11-12H,1-3,9-10,13H2,(H,22,25) |
| Standard InChI Key | OFAIDROZLSLUKX-UHFFFAOYSA-N |
| SMILES | C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC=C3)Br)C4=CC=CS4 |
Introduction
N-(3-Bromophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a heterocyclic compound that combines several biologically significant functional groups. This compound features a bromophenyl moiety, a thiophene ring, and a diazaspiro scaffold, which are known to contribute to diverse pharmacological activities. The structure suggests potential applications in medicinal chemistry, particularly in antimicrobial, anticancer, and enzyme inhibition studies.
Structural Overview
The compound consists of:
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Bromophenyl Group: A bromine atom attached to a phenyl ring enhances the molecule's electron-withdrawing properties and lipophilicity.
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Thiophene Ring: A sulfur-containing aromatic ring that often contributes to biological activity.
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Diazaspiro Scaffold: A spirocyclic system with nitrogen atoms that provides rigidity and contributes to the unique three-dimensional conformation of the molecule.
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Thioacetamide Linkage: This functional group is critical for binding interactions in biological systems.
Synthesis
While specific synthesis protocols for this compound are not readily available in the literature, related compounds are typically synthesized using multi-step reactions involving:
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Formation of the spirocyclic core through cyclization reactions.
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Functionalization of the thiophene ring via electrophilic substitution.
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Introduction of the bromophenyl group through halogenation or coupling reactions.
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Final assembly via thioacetamide formation using acylation techniques.
Biological Significance
The structural elements suggest potential biological activities:
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Antimicrobial Activity: The bromophenyl and thiophene groups are known for disrupting microbial cell walls or enzymes .
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Anticancer Potential: Spirocyclic compounds often exhibit cytotoxicity against cancer cells by interfering with DNA replication or protein synthesis .
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Enzyme Inhibition: The thioacetamide group may act as a ligand for enzymes like proteases or kinases .
Analytical Characterization
To confirm its structure and purity, standard analytical techniques would be employed:
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NMR Spectroscopy (¹H and ¹³C): To verify chemical shifts corresponding to aromatic protons, thiophene signals, and spirocyclic carbons.
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Mass Spectrometry (MS): For molecular weight confirmation.
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Infrared Spectroscopy (IR): To identify characteristic functional groups such as C=O (amide), C-S (thioether), and aromatic C-H stretches .
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X-ray Crystallography: To determine the three-dimensional structure and confirm the spirocyclic configuration.
Potential Applications
The compound holds promise for:
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Drug Development: As a lead compound for antimicrobial or anticancer agents.
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Molecular Docking Studies: To explore interactions with biological targets such as enzymes or receptors.
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Material Science: Due to its rigid spirocyclic framework, it could be used in designing advanced materials.
Comparative Data Table
| Property | Expected Value/Observation | Relevance |
|---|---|---|
| Molecular Weight | ~440–460 g/mol | Affects drug-likeness and bioavailability |
| Solubility | Soluble in DMSO, DMF | Facilitates biological testing |
| Stability | Stable under neutral conditions | Ensures usability in experiments |
| Biological Activity | Antimicrobial, anticancer potential | Indicates therapeutic applications |
| Analytical Techniques | NMR, MS, IR | Confirms structure and purity |
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